(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
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Description
(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is a useful research compound. Its molecular formula is C21H38N4O8 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound includes a tert-butoxycarbonyl (Boc) group which is often utilized in organic synthesis to protect amine functionalities. The presence of a dioxo-dioxa diazaundecane moiety suggests significant interactions with biological systems and potential pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C21H38N4O8 with a molecular weight of approximately 474.55 g/mol. Its structure can be summarized as follows:
Component | Description |
---|---|
Boc Group | Protects amine groups during synthesis |
Dioxo-Dioxa Moiety | Enhances potential biological activity |
Pentanoic Acid Backbone | Provides structural stability |
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been documented to exhibit various biological activities including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Activity : Structural analogs have been identified as potential anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation.
The specific mechanisms through which this compound exerts its biological effects are under investigation. However, the presence of the dioxo and diazaundecane moieties suggests that it may interact with various biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For instance:
- Study on Antimalarial Activity : Research indicated that macrocyclic compounds targeting the Plasmodium proteasome exhibited potent antimalarial effects in vitro and in vivo models .
- Antitumor Studies : Compounds structurally related to (R)-2-(Boc-amino)-pentanoic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines .
- Inflammation Models : Other studies have demonstrated anti-inflammatory properties in animal models when treated with similar compounds .
Comparative Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Dioxo group | Antimicrobial |
Compound B | Multiple amine groups | Antitumor |
Compound C | Lacks Boc group | Anti-inflammatory |
Summary of Findings
Study Focus | Findings |
---|---|
Antimalarial Activity | Potent inhibitors of Plasmodium proteasome |
Antitumor Activity | Inhibition of cancer cell growth |
Anti-inflammatory Effects | Reduction of inflammation in vivo |
Properties
IUPAC Name |
(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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